molecular formula C30H60O3 B1235692 30-Hydroxytriacontanoic acid CAS No. 52900-18-2

30-Hydroxytriacontanoic acid

Cat. No. B1235692
CAS RN: 52900-18-2
M. Wt: 468.8 g/mol
InChI Key: IRPZBVZGZKVXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omega-hydroxytriacontanoic acid is an omega-hydroxy fatty acid that is the 30-hydroxy derivative of triacontanoic acid. It is a straight-chain fatty acid and an omega-hydroxy-ultra-long-chain fatty acid. It derives from a triacontanoic acid. It is a conjugate acid of an omega-hydroxytriacontanoate.

Scientific Research Applications

Biocompatibility in Biomaterials

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), a biocompatible and bioresorbable copolymer, has been studied for its potential as a bone scaffold material. Research has focused on blending PHBHHx with medical-grade polycaprolactone (PCL) to improve its mechanical and degradation characteristics. This development aims at enhancing its application in tissue engineering, with findings indicating promising results for PHBHHx/PCL as a biomaterial (Lim et al., 2013).

Environmental Applications

The controllable biosynthesis of nanoscale schwertmannite, a substance used to control heavy metal mobility and bioavailability, has been explored. Research shows that modifying schwertmannite with aluminum can enhance its ability to remove heavy metals from wastewater, highlighting its significance in understanding material biosynthesis and wastewater treatment applications (Zhu et al., 2020).

Membrane Science

Studies in membrane science have revealed detailed models of membrane composition and structure, including aspects like lipid asymmetry and domains. The research delves into how cells create unique compositions and functionalities of their membranes, which could have implications for understanding cell biology and developing membrane-based technologies (Meer et al., 2008).

Plant Growth Stimulation

1-Triacontanol, a long-chain fatty alcohol, has been studied for its specific effects on plant growth stimulation. Research indicates that its chain length and the position of the hydroxyl group are crucial for its activity. However, the presence of other long-chain compounds can inhibit its efficacy, which is significant for agricultural applications (Jones et al., 2004).

properties

IUPAC Name

30-hydroxytriacontanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O3/c31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(32)33/h31H,1-29H2,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPZBVZGZKVXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415598
Record name 30-hydroxytriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52900-18-2
Record name 30-hydroxytriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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